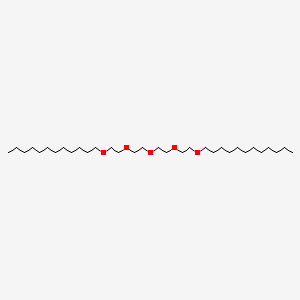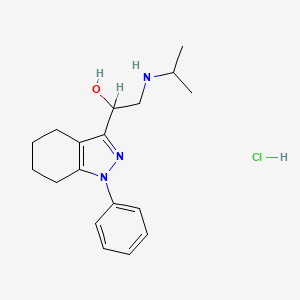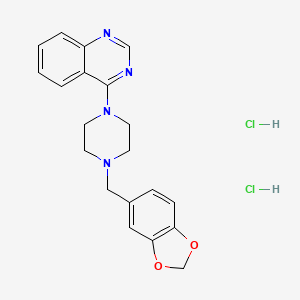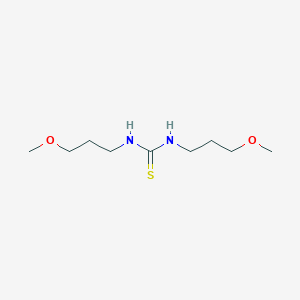
9H-Fluorene, 4-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Fluorene, 4-nitroso- is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a nitroso group (-NO) attached to the fourth position of the fluorene structure. The nitroso group imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene, 4-nitroso- typically involves the nitration of fluorene followed by reduction. One common method is the nitration of fluorene using nitric acid and sulfuric acid to produce 4-nitrofluorene. This intermediate is then reduced using reagents such as tin and hydrochloric acid to yield 4-aminofluorene. Finally, the nitroso group is introduced by reacting 4-aminofluorene with nitrous acid.
Industrial Production Methods: Industrial production of 9H-Fluorene, 4-nitroso- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Types of Reactions:
Oxidation: 9H-Fluorene, 4-nitroso- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitroso group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-nitrosofluorenone.
Reduction: 4-aminofluorene.
Substitution: Various substituted fluorenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
9H-Fluorene, 4-nitroso- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including its role as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers. Its fluorescent properties make it useful in optoelectronic devices and materials science.
Mecanismo De Acción
The mechanism of action of 9H-Fluorene, 4-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, the compound can undergo redox reactions, generating reactive oxygen species that can affect cellular pathways.
Comparación Con Compuestos Similares
Fluorene: The parent compound, lacking the nitroso group, is less reactive but shares similar structural properties.
4-Nitrofluorene: An intermediate in the synthesis of 9H-Fluorene, 4-nitroso-, it has a nitro group instead of a nitroso group.
4-Aminofluorene: Another intermediate, with an amino group replacing the nitroso group.
Uniqueness: 9H-Fluorene, 4-nitroso- is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for studying reaction mechanisms and developing new applications in various scientific fields.
Propiedades
Número CAS |
22225-33-8 |
|---|---|
Fórmula molecular |
C13H9NO |
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
4-nitroso-9H-fluorene |
InChI |
InChI=1S/C13H9NO/c15-14-12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8H2 |
Clave InChI |
HZOVFWIORLKZPT-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C3=CC=CC=C31)C(=CC=C2)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate](/img/structure/B14705731.png)



![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)
![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)
![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)
![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)




